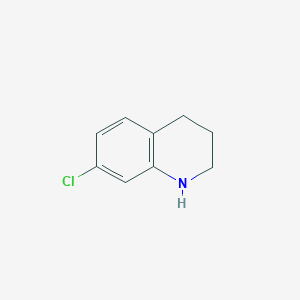

7-Chloro-1,2,3,4-tetrahydroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEIRFXVLXAKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Cl)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516324 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90562-35-9 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Chloro-1,2,3,4-tetrahydroquinoline chemical properties

An In-Depth Technical Guide to the Chemical Properties of 7-Chloro-1,2,3,4-tetrahydroquinoline

Authored by: A Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry. As a derivative of the tetrahydroquinoline scaffold, a privileged structure in drug discovery, it serves as a versatile building block for a wide array of biologically active molecules. This guide provides a comprehensive overview of its core chemical properties, including molecular structure, spectroscopic data, reactivity, and synthesis. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for its effective application in the laboratory.

Core Molecular and Physical Properties

This compound is a bicyclic aromatic amine where a benzene ring is fused to a saturated piperidine ring, with a chlorine atom substituted at position 7 of the aromatic ring. This substitution pattern critically influences the molecule's electronic properties, reactivity, and pharmacological potential.

Key Identifiers and Physicochemical Data

The fundamental properties of this compound are summarized in the table below. These identifiers are crucial for unambiguous documentation and database retrieval.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 90562-35-9 | [1] |

| Molecular Formula | C₉H₁₀ClN | [1] |

| Molecular Weight | 167.63 g/mol | [1] |

| Canonical SMILES | C1CC2=C(C=C(C=C2)Cl)NC1 | [1] |

| InChI | InChI=1S/C9H10ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 | [1] |

| InChIKey | WVEIRFXVLXAKLS-UHFFFAOYSA-N | [1] |

| Appearance | White to pale yellow solid/liquid | [2] |

| Melting Point | 20 °C (for parent tetrahydroquinoline) | [2] |

| Boiling Point | 251 °C (for parent tetrahydroquinoline) | [2] |

| XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Note: Specific melting and boiling points for the 7-chloro derivative may vary and should be determined empirically. Data for the parent compound are provided for reference.

Structural Elucidation via Spectroscopy

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. The expected spectral features are detailed below, providing a baseline for laboratory characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals for the aliphatic and aromatic regions.

-

Aromatic Protons (approx. 6.5-7.2 ppm): Three protons on the benzene ring will appear as a complex set of multiplets. The proton at C8 (ortho to the nitrogen) will likely be the most deshielded, while the protons at C5 and C6 will show splitting patterns consistent with their positions relative to the chlorine atom.

-

N-H Proton (variable, approx. 3.5-4.5 ppm): A broad singlet corresponding to the secondary amine proton. Its chemical shift is highly dependent on solvent and concentration.

-

Aliphatic Protons (approx. 1.9-3.4 ppm): The three sets of methylene protons (at C2, C3, and C4) will appear as multiplets. The protons at C2 (adjacent to the nitrogen) are typically the most deshielded, appearing as a triplet. The protons at C4 (benzylic position) will also be a triplet, while the C3 protons will appear as a multiplet (quintet or sextet).

-

-

¹³C NMR: The carbon spectrum will show nine distinct signals.

-

Aromatic Carbons (approx. 115-145 ppm): Six signals corresponding to the benzene ring carbons. The carbon bearing the chlorine (C7) and the carbons ipso to the fused ring (C4a, C8a) will have characteristic shifts.

-

Aliphatic Carbons (approx. 22-42 ppm): Three signals for the methylene carbons at C2, C3, and C4. The carbon adjacent to the nitrogen (C2) will be the most deshielded of the three.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 167. A characteristic isotopic peak (M+2) at m/z 169 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.[3]

-

Key Fragmentation Pathways: The fragmentation of tetrahydroquinolines is well-documented.[4] Common fragmentation involves the loss of a hydrogen atom (M-1), a methyl group (M-15), or cleavage of the aliphatic ring.[4] A significant fragment often corresponds to the loss of an ethylene molecule (M-28) via a retro-Diels-Alder reaction, leading to a stable aromatic fragment.[4]

Caption: Key fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

-

N-H Stretch: A moderate, sharp peak around 3350-3450 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

-

C=C Aromatic Stretch: Several sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A peak in the 1250-1350 cm⁻¹ region.

-

C-Cl Stretch: A peak in the 600-800 cm⁻¹ region, though it can be difficult to assign definitively.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is essential for its use as a synthetic intermediate.

Representative Synthesis: Reduction of 7-Chloroquinoline

A common and efficient method for preparing 1,2,3,4-tetrahydroquinolines is the catalytic hydrogenation or transfer hydrogenation of the corresponding quinoline.[5] A notable protocol involves the iron-catalyzed transfer hydrogenation using a Hantzsch ester.

Protocol: Iron-Catalyzed Transfer Hydrogenation

-

Reaction Setup: In a Schlenk tube, combine 7-chloroquinoline (1.0 eq), Hantzsch ester (2.5 eq), and iron(II) triflate (Fe(OTf)₂, 0.01 eq).

-

Solvent Addition: Add a suitable solvent, such as chloroform (CHCl₃), to the mixture.

-

Reaction Conditions: Stir the reaction mixture at a moderate temperature (e.g., 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.

This protocol is adapted from a general procedure and should be optimized for specific laboratory conditions.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The molecule possesses several reactive sites, making it a versatile synthetic intermediate.

-

Secondary Amine (N1): The lone pair on the nitrogen atom makes it nucleophilic and basic. It readily undergoes:

-

N-Alkylation: Reaction with alkyl halides.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Sulfonylation: Reaction with sulfonyl chlorides.

-

Buchwald-Hartwig Amination: Can act as the amine component in palladium-catalyzed cross-coupling reactions.

-

-

Aromatic Ring (C5, C6, C8): The ring is moderately activated by the amino group and deactivated by the chloro group. It can undergo electrophilic aromatic substitution, with the directing effects of both substituents influencing the regioselectivity. Ruthenium-catalyzed C-H activation at the C8 position is a modern approach to functionalization.[6]

-

Benzylic Position (C4): The C4 position can be a site for oxidation or other transformations under specific conditions.

Caption: Key reactivity sites on the this compound scaffold.

Applications in Research and Development

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry due to its presence in numerous natural products and synthetic pharmaceuticals.[7]

-

Pharmaceutical Intermediates: this compound is a key intermediate for compounds targeting a range of diseases. Its derivatives have shown promise as anti-cancer, anti-inflammatory, anti-HIV, and anti-Alzheimer's agents.[7] The chloro-substituent provides a handle for further synthetic modification, often through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

-

Building Block in Organic Synthesis: Beyond its pharmaceutical applications, it serves as a valuable building block for creating complex molecular architectures and functional materials.[8]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS).

-

Hazard Identification: While specific data for the 7-chloro derivative is limited, the parent compound, 1,2,3,4-tetrahydroquinoline, is classified with the following hazards:

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

-

Conclusion

This compound is a compound of high strategic value for chemical research. Its well-defined molecular structure, predictable spectroscopic signatures, and versatile reactivity make it an indispensable tool for synthetic chemists. Its role as a privileged scaffold in medicinal chemistry ensures its continued relevance in the pursuit of novel therapeutics. A thorough understanding of its chemical properties, as outlined in this guide, is the foundation for its successful and safe application in innovative research and development projects.

References

-

Journal of the American Chemical Society. Catalytic Enantioselective Intramolecular Redox Reactions: Ring-Fused Tetrahydroquinolines. Available at: [Link]

-

ResearchGate. Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. Available at: [Link]

-

Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Available at: [Link]

-

Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Available at: [Link]

-

J&K Scientific. 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | 82771-60-6. Available at: [Link]

-

PMC - NIH. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Available at: [Link]

-

Canadian Science Publishing. Mass spectra of tetrahydroquinolines. (1968). Available at: [Link]

-

PMC - NIH. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Available at: [Link]

-

Wikipedia. Tetrahydroquinoline. Available at: [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Available at: [Link]

-

Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available at: [Link]

-

PubChem. this compound. Available at: [Link]

-

MDPI. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Available at: [Link]

-

ResearchGate. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

Interpretation of mass spectra. Available at: [Link]

- Google Patents. US5126456A - 7-chloroquinaldine synthesis.

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline. Available at: [Link]

-

PubMed. Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino. Available at: [Link]

-

NIST WebBook. Quinoline, 1,2,3,4-tetrahydro-. Available at: [Link]

-

NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. Available at: [Link]

-

NIST WebBook. Quinoline, 1,2,3,4-tetrahydro- (IR Spectrum). Available at: [Link]

Sources

- 1. This compound | C9H10ClN | CID 13047366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 3. whitman.edu [whitman.edu]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. ajrconline.org [ajrconline.org]

- 8. jk-sci.com [jk-sci.com]

7-Chloro-1,2,3,4-tetrahydroquinoline: A Comprehensive Technical Guide for Scientific Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the 1,2,3,4-tetrahydroquinoline (THQ) core is recognized as a "privileged structure."[1][2] This designation is reserved for molecular frameworks that demonstrate the ability to bind to a variety of biological targets, rendering them invaluable starting points for the development of novel therapeutic agents.[1][2] The chlorinated analog, 7-Chloro-1,2,3,4-tetrahydroquinoline (CAS No. 90562-35-9), represents a key derivative within this class. Its unique electronic and steric properties, conferred by the chlorine atom at the 7-position, make it a compound of significant interest for researchers and drug development professionals.

This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to its synthesis and potential applications. The content herein is curated to provide both foundational knowledge and actionable insights for scientists engaged in organic synthesis and pharmaceutical research.

I. Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective application in research and development.

Core Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various solvent systems, its potential for biological membrane permeability, and its general handling and storage requirements.

| Property | Value | Source |

| CAS Number | 90562-35-9 | PubChem[3] |

| Molecular Formula | C₉H₁₀ClN | PubChem[3] |

| Molecular Weight | 167.63 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| XLogP3 | 2.9 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

Spectroscopic Signature

Spectroscopic data is the fingerprint of a molecule, providing unequivocal evidence of its structure. While a comprehensive set of spectra for this specific compound is not publicly available, typical spectroscopic features for tetrahydroquinolines can be inferred.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nature of the chlorine atom. The aliphatic protons on the saturated portion of the ring would appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR would display signals corresponding to the nine carbon atoms. The carbon attached to the chlorine atom would exhibit a characteristic chemical shift, and the aromatic carbons would resonate in the typical downfield region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).[4]

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic ring (around 1600 cm⁻¹).

II. Synthesis and Reaction Chemistry

The synthesis of this compound is a critical aspect of its utility. Several synthetic routes can be envisioned, with the reduction of the corresponding quinoline being a common and effective strategy.

Synthetic Pathway: Catalytic Hydrogenation

A prevalent method for the synthesis of tetrahydroquinolines is the catalytic hydrogenation of the parent quinoline.[5] This approach offers high efficiency and is amenable to various scales.

Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.

A detailed protocol based on established methodologies for quinoline reduction is provided below. One specific method involves an iron-catalyzed transfer hydrogenation.[6]

Experimental Protocol: Iron-Catalyzed Transfer Hydrogenation of 7-Chloroquinoline

This protocol describes a laboratory-scale synthesis of this compound using an iron-based catalyst and a Hantzsch ester as the hydrogen source.[6]

Materials:

-

7-Chloroquinoline

-

Iron(II) trifluoromethanesulfonate (Fe(OTf)₂)

-

Hantzsch ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

-

Chloroform (CHCl₃)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 10 mL Schlenk tube, add Fe(OTf)₂ (0.005 mmol, 1.8 mg), 7-chloroquinoline (0.5 mmol, 72 mg), and Hantzsch ester (1.25 mmol, 318 mg).[6]

-

Solvent Addition: Add 1.0 mL of chloroform to the Schlenk tube.[6]

-

Reaction Conditions: Stir the reaction mixture at 40 °C for 2 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction solution under reduced pressure using a rotary evaporator to remove the solvent.[6]

-

Purification: Purify the crude product by silica gel column chromatography to yield the pure this compound.[6]

III. Applications in Drug Discovery and Medicinal Chemistry

The tetrahydroquinoline scaffold is a cornerstone in the development of a wide range of pharmacologically active agents.[1] Derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a chlorine atom at the 7-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Rationale for Chlorination in Drug Design

The incorporation of a chlorine atom into a drug candidate is a common strategy in medicinal chemistry for several reasons:

-

Increased Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The presence of a chlorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the drug.

-

Enhanced Binding Affinity: The chlorine atom can participate in halogen bonding and other non-covalent interactions with biological targets, potentially leading to increased binding affinity and potency.

Potential Therapeutic Areas

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of tetrahydroquinolines has been investigated for numerous therapeutic applications.[1][7] These include roles as anticancer agents, anti-inflammatory drugs, and agents targeting the central nervous system.[1][8] For instance, some tetrahydroquinoline derivatives have been explored as mTOR inhibitors for the treatment of lung cancer.[9]

Caption: Potential therapeutic applications of the tetrahydroquinoline scaffold.

IV. Safety, Handling, and Storage

Proper handling and storage of chemical reagents are essential for laboratory safety and maintaining the integrity of the compound.

Hazard Identification

Based on safety data sheets for similar compounds, this compound should be handled with care. Potential hazards may include:

-

Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[10]

-

Irritation: Can cause skin and eye irritation.[10]

-

Carcinogenicity: May be a suspected carcinogen.

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably under a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Keep away from incompatible materials such as strong oxidizing agents.[10]

V. Conclusion and Future Perspectives

This compound is a valuable building block for organic synthesis and a promising scaffold for drug discovery. Its synthesis is achievable through established methods, and its physicochemical properties make it an attractive starting point for the development of novel therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its potential in medicinal chemistry. The strategic incorporation of the 7-chloro substituent provides a powerful tool for fine-tuning the properties of tetrahydroquinoline-based compounds, paving the way for the discovery of next-generation therapeutics.

References

-

This compound | C9H10ClN | CID 13047366. PubChem. Available from: [Link]

-

1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate. Available from: [Link]

-

Drugs incorporating tetrahydroquinolines. ResearchGate. Available from: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available from: [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available from: [Link]

-

Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry. Available from: [Link]

-

Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. Available from: [Link]

-

Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

This compound - 90562-35-9. Tyger Scientific. Available from: [Link]

-

CAS 90562-35-9 this compound. ABL Blocks. Available from: [Link]

-

Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available from: [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate. Available from: [Link]

-

Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Nature. Available from: [Link]

-

Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Royal Society of Chemistry. Available from: [Link]

-

Tetrahydroquinoline. Wikipedia. Available from: [Link]

-

Spectra Problem #7 Solution. University of Calgary. Available from: [Link]

-

This compound hydrochloride | C9H11Cl2N | CID 44784833. PubChem. Available from: [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available from: [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-La Crosse. Available from: [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H10ClN | CID 13047366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 6. This compound | 90562-35-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. fishersci.com [fishersci.com]

7-Chloro-1,2,3,4-tetrahydroquinoline: A Technical Guide for Drug Development Professionals

Prepared by: Gemini Scientific Applications

Introduction and Overview

7-Chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of tetrahydroquinoline, its scaffold is a core component in a wide array of biologically active compounds and approved drugs.[1][2][3] The presence of a chlorine atom at the 7-position of the bicyclic structure provides a key handle for synthetic modification and influences the molecule's electronic properties, which can be crucial for modulating biological activity.

This guide provides an in-depth overview of this compound, consolidating its physicochemical properties, synthesis methodologies, and applications. It is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive technical understanding of this versatile chemical intermediate.

Physicochemical and Structural Properties

Accurate identification and characterization are foundational to any chemical synthesis and application workflow. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 90562-35-9 | PubChem[4] |

| Molecular Formula | C₉H₁₀ClN | PubChem[4] |

| Molecular Weight | 167.63 g/mol | PubChem[4] |

| MDL Number | MFCD08544268 | Lab-Chemicals.com[5] |

| Appearance | Not specified, but parent compound is a colorless oil. | Wikipedia[1] |

| Storage | Keep in dark place, Sealed in dry, Room Temperature | Lab-Chemicals.com[5] |

Synthesis Methodologies

The preparation of this compound is most commonly achieved through the reduction of its aromatic precursor, 7-chloroquinoline. This transformation is a critical step, as it saturates the pyridine ring, converting the planar aromatic system into a more flexible, three-dimensional saturated heterocycle characteristic of many bioactive molecules.

Catalytic Hydrogenation: The Primary Route

The most prevalent and efficient method for this synthesis is the catalytic hydrogenation of 7-chloroquinoline.[1] This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Causality Behind Experimental Choices:

-

Catalyst: Transition metal catalysts (e.g., Ruthenium, Iridium, Palladium) are essential for activating molecular hydrogen and facilitating its addition across the double bonds of the quinoline ring. The choice of catalyst and associated ligands can influence the reaction's efficiency and, in asymmetric synthesis, its enantioselectivity.

-

Hydrogen Source: While H₂ gas is the most direct hydrogen source, transfer hydrogenation using donors like Hantzsch esters can also be employed, often under milder conditions.[6]

-

Solvent: The choice of solvent (e.g., methanol, chloroform, dichloromethane) is critical for dissolving the starting material and facilitating interaction with the catalyst.[6] Protic solvents like methanol can participate in the reaction mechanism and often lead to high reactivity.

-

Temperature & Pressure: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions or catalyst degradation. Electrocatalytic methods using water as a hydrogen source can even proceed at ambient temperature and pressure.[7]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from 7-chloroquinoline via reduction.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Iron-Catalyzed Transfer Hydrogenation

This protocol is adapted from a procedure demonstrating an iron-catalyzed reduction using Hantzsch ester as the hydrogen donor, noted for its high yield and mild conditions.[6]

Self-Validating System: This protocol incorporates a purification step (column chromatography) and assumes subsequent characterization (e.g., NMR, MS) to confirm the identity and purity of the final product, ensuring the trustworthiness of the outcome.

Materials:

-

7-chloroquinoline

-

Iron(II) trifluoromethanesulfonate (Fe(OTf)₂)

-

Hantzsch ester

-

Chloroform (CHCl₃)

-

Silica gel for column chromatography

-

Standard laboratory glassware (e.g., Schlenk tube)

Procedure:

-

Reaction Setup: To a 10 mL Schlenk tube, add Fe(OTf)₂ (0.005 mmol), 7-chloroquinoline (0.5 mmol), and Hantzsch ester (1.25 mmol).

-

Solvent Addition: Add 1.0 mL of chloroform (CHCl₃) to the Schlenk tube.

-

Reaction Conditions: Stir the reaction mixture at 40 °C for 2 hours. Monitor the reaction for completion (e.g., by TLC).

-

Workup: After the reaction is complete, concentrate the solution under reduced pressure to remove the solvent.

-

Purification: Purify the resulting crude product by silica gel column chromatography to yield pure this compound. A reported yield for this method is 96%.[6]

Spectroscopic Characterization

Expected ¹H NMR Features:

-

Aromatic Protons: Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the chlorinated benzene ring. The substitution pattern will lead to specific splitting patterns (e.g., doublets, doublet of doublets).

-

Aliphatic Protons: Signals in the aliphatic region (approx. 1.5-3.5 ppm) corresponding to the three CH₂ groups of the saturated heterocyclic ring. These will likely appear as multiplets or triplets due to coupling with adjacent protons.

-

Amine Proton: A signal corresponding to the N-H proton, which may be broad and its chemical shift can be concentration and solvent dependent.

Expected ¹³C NMR Features:

-

Aromatic Carbons: Signals in the downfield region (approx. 115-150 ppm). The carbon directly attached to the chlorine atom (C7) will be significantly affected, as will the other carbons in the benzene ring.

-

Aliphatic Carbons: Signals in the upfield region (approx. 20-50 ppm) corresponding to the C2, C3, and C4 carbons.

Applications in Medicinal Chemistry and Drug Development

The 1,2,3,4-tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2][3][8] Its utility stems from its rigid bicyclic structure combined with the conformational flexibility of the saturated ring, allowing for precise spatial orientation of functional groups to interact with biological targets.

Role of this compound: This specific derivative serves as a crucial intermediate and building block in the synthesis of more complex molecules. The chlorine atom at the 7-position is particularly significant for several reasons:

-

Metabolic Blocker: A strategically placed chlorine atom can block sites of metabolism on the aromatic ring, thereby increasing the metabolic stability and half-life of a drug candidate.

-

Modulation of Electronics: As an electron-withdrawing group, chlorine alters the electron density of the aromatic ring, which can influence the pKa of the secondary amine and the molecule's ability to participate in key binding interactions (e.g., hydrogen bonding, π-stacking).

-

Synthetic Handle: The chloro-group can be replaced or used as a directing group in further synthetic transformations, such as cross-coupling reactions, to build molecular complexity.

The tetrahydroquinoline core is found in drugs targeting a wide range of conditions, including cancer, malaria, HIV, and neurodegenerative diseases.[2][3][8] For example, derivatives of the related 7-chloroquinoline are foundational to antimalarial drugs like chloroquine.[9] While this compound itself is not an active pharmaceutical ingredient, its role as a precursor to potential therapeutics is well-established in the field.

Logical Relationship Diagram

Caption: Relationship between the structure of this compound and its applications.

References

- Process for the preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one.

- This compound.

- This compound | 90562-35-9. ChemicalBook.

- 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one.

- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.

- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry.

- This compound, 95%. Lab-Chemicals.com.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv

- Tetrahydroquinoline. Wikipedia.

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... using Domino Reactions.

- Highly Enantioselective Hydrogen

- Electrocatalytic hydrogenation of quinolines with water...

- 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.

- Drugs incorporating tetrahydroquinolines.

Sources

- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. This compound | C9H10ClN | CID 13047366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. This compound | 90562-35-9 [chemicalbook.com]

- 7. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to 7-Chloro-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic aromatic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid, bicyclic scaffold, composed of a chlorinated benzene ring fused to a saturated piperidine ring, provides a versatile platform for the synthesis of a diverse array of bioactive molecules. The presence of the chlorine atom at the 7-position significantly influences the molecule's electronic properties and metabolic stability, making it a key building block in the design of novel therapeutic agents. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its reactivity and applications in contemporary research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. While some experimental data is limited, a combination of computed values and data from analogous compounds provides a robust profile.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀ClN | [1] |

| Molecular Weight | 167.64 g/mol | [1] |

| CAS Number | 90562-35-9 | [1] |

| Appearance | Expected to be a solid or liquid | |

| Melting Point | Not definitively reported | [2] |

| Boiling Point | Not definitively reported | [2] |

| Solubility | Expected to be soluble in organic solvents | |

| pKa (Computed) | Not available | |

| LogP (Computed) | 2.9 | [1] |

Note: Some physical properties are not yet experimentally determined and are based on computational predictions or analogy to similar structures.

Synthesis and Purification

The most common and efficient route to this compound is through the reduction of its aromatic precursor, 7-chloroquinoline. Several reduction methods are available, with catalytic hydrogenation being a prevalent and scalable approach. A detailed, field-proven protocol is outlined below.

Catalytic Reduction of 7-Chloroquinoline

This procedure details the synthesis of this compound via the catalytic reduction of 7-chloroquinoline. The choice of an iron-based catalyst and a Hantzsch ester as the hydrogen source offers a mild and efficient transformation.[3]

Experimental Protocol:

-

Reaction Setup: In a 10 mL Schlenk tube, add 7-chloroquinoline (0.5 mmol, 72 mg), Hantzsch ester (1.25 mmol, 318 mg), and Fe(OTf)₂ (0.005 mmol, 1.8 mg).

-

Solvent Addition: Add 1.0 mL of chloroform (CHCl₃) to the Schlenk tube.

-

Reaction Conditions: Stir the reaction mixture at 40 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.[3]

Causality Behind Experimental Choices:

-

Catalyst: The iron(II) triflate catalyst is a cost-effective and less toxic alternative to precious metal catalysts like palladium or platinum. It effectively facilitates the transfer hydrogenation process.

-

Hydrogen Source: The Hantzsch ester serves as a mild and convenient source of hydrogen, avoiding the need for high-pressure hydrogenation gas.

-

Solvent: Chloroform is an appropriate solvent that dissolves the reactants and is relatively inert under the reaction conditions.

-

Temperature: The mild reaction temperature of 40 °C is sufficient to promote the reaction without causing degradation of the starting material or product.

Caption: Synthesis of this compound.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. The following sections detail the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic Protons (3H): Signals are expected in the range of δ 6.5-7.2 ppm. The chlorine atom will influence the electronic environment, leading to distinct chemical shifts for the protons at positions 5, 6, and 8.

-

N-H Proton (1H): A broad singlet is anticipated, typically in the region of δ 3.5-4.5 ppm, which may exchange with D₂O.

-

Methylene Protons (6H): Three sets of signals corresponding to the protons at C2, C3, and C4 are expected in the aliphatic region (δ 1.8-3.5 ppm). These will likely appear as multiplets due to spin-spin coupling.

¹³C NMR (Predicted):

-

Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 115-150 ppm). The carbon bearing the chlorine atom (C7) will be significantly shifted, and the other aromatic carbon signals will be influenced by its electron-withdrawing effect.

-

Aliphatic Carbons (3C): Three signals corresponding to C2, C3, and C4 will appear in the upfield region (δ 20-50 ppm).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 167 and an isotope peak [M+2]⁺ at m/z 169 with an approximate intensity ratio of 3:1, characteristic of the presence of a single chlorine atom.

Expected Fragmentation Pattern:

The fragmentation of tetrahydroquinolines is well-documented.[4] Key fragmentation pathways for the 7-chloro derivative would likely involve:

-

Loss of a hydrogen atom: [M-1]⁺

-

Loss of a methyl group: [M-15]⁺

-

Retro-Diels-Alder (RDA) fragmentation: This would lead to the cleavage of the piperidine ring, yielding characteristic fragment ions.

Caption: Predicted Mass Spectrometry Fragmentation Pathways.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily centered around the secondary amine of the piperidine ring and the aromatic ring, which can participate in electrophilic substitution and cross-coupling reactions.

N-Functionalization Reactions

The nitrogen atom is a nucleophilic center and readily undergoes reactions such as N-alkylation, N-acylation, and N-sulfonylation. These reactions are crucial for introducing diverse functional groups and building more complex molecular architectures for drug discovery.

N-Acylation Protocol Example:

-

Reactant Preparation: Dissolve this compound (1 mmol) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add a non-nucleophilic base, for instance, triethylamine or diisopropylethylamine (1.2 mmol).

-

Acylating Agent: Slowly add the desired acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 mmol) at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Isolation: Perform an aqueous workup to remove the base and salts, followed by extraction with an organic solvent. The product is then purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituted aromatic ring of this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions.[5] These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of derivatives with potential biological activities.[6][7]

Caption: Key Reaction Pathways for Derivative Synthesis.

Applications in Drug Discovery

The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[8] The 7-chloro substituent can enhance metabolic stability and modulate the pharmacological profile of these molecules. Derivatives of this compound have been investigated for various therapeutic applications, including:

-

Anticancer Agents: The tetrahydroquinoline core has been incorporated into compounds designed to target various cancer cell lines.[9]

-

Antimalarial Drugs: Chloroquine, a well-known antimalarial drug, features a 7-chloroquinoline core, highlighting the importance of this structural motif in combating malaria.[6][10]

-

Antimicrobial Agents: Derivatives have shown promising activity against various bacterial and fungal strains.[10]

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[11][12][13]

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a rigid scaffold, a reactive secondary amine, and a functionalizable aromatic ring makes it an attractive starting material for the development of novel compounds with diverse biological activities. While some of its physical properties are yet to be fully characterized experimentally, the available data and predictive models provide a solid foundation for its use in research. The synthetic and functionalization protocols outlined in this guide offer a practical framework for scientists to explore the full potential of this important heterocyclic compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- El-Sayed, N. F., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.

-

PubChem. 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one. National Center for Biotechnology Information. [Link]

- Al-Suwaidan, I. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Saudi Chemical Society, 22(8), 927-937.

- Sestak, V., et al. (2020). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 25(21), 5035.

- Kumar, A., & Kumar, R. (2016). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 7(8), 3126-3136.

- Singh, P. P., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry, 17(1), 123-126.

-

ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

-

PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]

-

MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

-

ResearchGate. Two-Step Procedure for the Synthesis of 1,2,3,4-Tetrahydro-quinolines. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

Fiveable. Palladium-catalyzed cross-coupling reactions. [Link]

-

ResearchGate. New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. [Link]

-

Cross-Coupling Reactions Guide. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

-

ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

-

Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

-

PubMed Central. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

-

PubChem. 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. [Link]

-

YouTube. Fragmentation in Mass Spectrometry. [Link]

-

NIST WebBook. Quinoline, 1,2,3,4-tetrahydro-. [Link]

Sources

- 1. This compound | C9H10ClN | CID 13047366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. This compound | 90562-35-9 [chemicalbook.com]

- 4. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. echemi.com [echemi.com]

- 12. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

7-Chloro-1,2,3,4-tetrahydroquinoline solubility data

An In-depth Technical Guide to the Solubility of 7-Chloro-1,2,3,4-tetrahydroquinoline

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility of this compound, a crucial heterocyclic compound frequently utilized as a building block in medicinal chemistry and materials science. Recognizing the critical role of solubility in drug discovery, process chemistry, and formulation development, this document synthesizes theoretical principles with actionable experimental protocols to empower researchers in their scientific endeavors.

Physicochemical Profile and Predicted Solubility Behavior

A molecule's solubility is intrinsically linked to its structural and electronic properties. For this compound, the key parameters are summarized below.

| Property | Value | Implication for Solubility |

| Molecular Formula | C₉H₁₀ClN | - |

| Molecular Weight | 167.63 g/mol | Moderate molecular weight, generally favorable for solubility. |

| Predicted logP | 2.6 | A positive logP value indicates a preference for non-polar (lipophilic) environments over water, suggesting limited aqueous solubility. |

| Predicted pKa | 4.96 | The tetrahydroquinoline nitrogen is basic. At a pH below its pKa, the compound will be protonated, forming a more polar cation which is expected to have significantly higher aqueous solubility. |

| Hydrogen Bond Donors | 1 (the N-H group) | Can participate in hydrogen bonding, which can aid solubility in protic solvents. |

| Hydrogen Bond Acceptors | 1 (the nitrogen atom) | Can accept hydrogen bonds from protic solvents. |

Based on this profile, this compound is predicted to exhibit favorable solubility in a range of organic solvents, particularly those that can engage in hydrogen bonding or have a similar polarity. Its solubility is expected to be highest in chlorinated solvents like dichloromethane and chloroform, and in polar aprotic solvents like DMSO and DMF. Solubility in alcohols like methanol and ethanol is also anticipated to be significant. Conversely, its aqueous solubility is predicted to be low, especially at neutral or basic pH.

Framework for Experimental Solubility Determination

Given the absence of a comprehensive public dataset, empirical determination is paramount. The following section outlines the gold-standard shake-flask method for generating reliable solubility data.

The Shake-Flask Method (OECD Guideline 105)

The equilibrium shake-flask method is a globally recognized standard for determining the solubility of a compound in a given solvent. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., water, buffer, ethanol) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium is reached at saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24 to 48 hours) to ensure equilibrium is achieved. A shaking water bath or orbital shaker is recommended for consistent agitation and temperature control.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is critical to perform a clean separation of the saturated solution from the excess solid. Centrifugation at a controlled temperature is the most reliable method.

-

Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account any dilution factors. The experiment should be repeated at least in triplicate to ensure reproducibility.

Caption: Workflow for determining solubility via the equilibrium shake-flask method.

Strategies for Solubility Modulation

For applications requiring higher aqueous concentrations, such as in drug development, several strategies can be employed to enhance the solubility of this compound.

pH Adjustment

As a basic compound with a pKa of approximately 4.96, the solubility of this compound is highly dependent on pH.

-

Below pH 4.96: The amine group will be predominantly protonated (R-NH₂⁺), forming a salt. This cationic form is significantly more polar and will exhibit substantially higher aqueous solubility.

-

Above pH 4.96: The compound will exist primarily as the neutral, free base, which has lower aqueous solubility.

Therefore, formulating this compound in an acidic buffer (pH < 4) is the most direct and effective method to increase its concentration in aqueous media.

Salt Formation

Creating a stable, crystalline salt of the parent compound is a common and highly effective strategy in pharmaceutical development. By reacting this compound with a suitable acid (e.g., HCl, HBr, tartaric acid, citric acid), a salt form can be isolated. These salts typically have higher aqueous solubility and often possess more favorable physicochemical properties than the free base.

Use of Co-solvents

In cases where pH modification is not desirable, the use of co-solvents can enhance solubility. Co-solvents are organic solvents miscible with water that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium. Common examples include:

-

Ethanol

-

Propylene glycol

-

Polyethylene glycol (PEG) 300 or 400

-

Dimethyl sulfoxide (DMSO)

The selection of a co-solvent system must be tailored to the specific application, considering factors like toxicity and compatibility with other formulation components.

Conclusion

While specific quantitative solubility data for this compound is sparse in the public domain, a thorough understanding of its physicochemical properties provides a robust framework for predicting its behavior. Its basic nature and moderate lipophilicity suggest low intrinsic aqueous solubility but excellent solubility in many organic solvents. For research and development, particularly in the pharmaceutical field, empirical determination of its solubility profile using standardized methods like the shake-flask protocol is essential. The solubility can be effectively manipulated and optimized through logical strategies, primarily by controlling the pH to favor the protonated, more soluble form of the molecule. This guide provides the foundational knowledge and practical methodologies required for scientists to confidently work with and formulate this important chemical entity.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Chloro-1,2,3,4-tetrahydroquinoline

Abstract and Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-Chloro-1,2,3,4-tetrahydroquinoline (C₉H₁₀ClN), a key heterocyclic intermediate in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamental to ensuring purity, confirming identity, and understanding reactivity. This document serves as a practical resource for researchers and drug development professionals, detailing the principles and application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the unambiguous identification of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and offer in-depth interpretations of the spectral data, grounded in established chemical principles.

The Significance of this compound

The tetrahydroquinoline scaffold is a privileged structure in drug discovery, appearing in numerous pharmacologically active agents. The introduction of a chlorine atom at the 7-position significantly modulates the electronic properties and metabolic stability of the molecule, making it a valuable building block for developing novel therapeutics. Accurate and thorough characterization is the bedrock upon which all subsequent research is built, ensuring the reliability and reproducibility of scientific findings.

The Triad of Spectroscopic Analysis

No single analytical technique provides a complete structural picture. True confidence in structural assignment is achieved by integrating data from orthogonal methods:

-

NMR Spectroscopy maps the carbon-hydrogen framework and reveals the connectivity of atoms.

-

IR Spectroscopy identifies the functional groups present within the molecule.

-

Mass Spectrometry determines the molecular weight and provides clues to the molecular formula and substructural fragments.

This guide will explore each technique in sequence before demonstrating how the collective data provides a self-validating confirmation of the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) will align in an external magnetic field and can be excited by radiofrequency radiation. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within the molecule.

For clarity in spectral assignment, the following standard IUPAC numbering for the quinoline ring system is used.

Caption: IUPAC numbering of the this compound structure.

¹H NMR Spectroscopy

Proton (¹H) NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is common for its excellent solubilizing power for many organic compounds and its single residual peak at 7.26 ppm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex splitting patterns.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program is used to obtain a free induction decay (FID), which is then Fourier transformed to yield the frequency-domain spectrum. Typically, 16-32 scans are sufficient for a high-quality spectrum.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H5 | 6.95 | d | 1H | J = 8.0 Hz |

| H6 | 6.55 | dd | 1H | J = 8.0, 2.0 Hz |

| H8 | 6.85 | d | 1H | J = 2.0 Hz |

| NH -1 | 3.90 (broad) | s (br) | 1H | - |

| CH ₂-2 | 3.30 | t | 2H | J = 5.5 Hz |

| CH ₂-4 | 2.75 | t | 2H | J = 6.5 Hz |

| CH ₂-3 | 1.95 | m | 2H | - |

-

Aromatic Region (δ 6.5-7.0 ppm): The spectrum shows three signals corresponding to the three protons on the benzene ring.

-

The signal at δ 6.95 (H5) is a doublet because it is coupled only to the adjacent H6 proton.

-

The signal at δ 6.85 (H8) appears as a narrow doublet (or singlet depending on resolution) due to small meta-coupling to H6.

-

The signal at δ 6.55 (H6) is a doublet of doublets, as it is coupled to both H5 (ortho-coupling, ~8.0 Hz) and H8 (meta-coupling, ~2.0 Hz). The electron-donating effect of the nitrogen atom shifts these protons upfield relative to benzene (7.34 ppm).

-

-

Aliphatic Region (δ 1.9-3.4 ppm):

-

The protons at C2 (δ 3.30) are adjacent to the nitrogen atom, which deshields them, causing them to appear downfield. They appear as a triplet due to coupling with the two protons on C3.

-

The protons at C4 (δ 2.75) are benzylic (adjacent to the aromatic ring) and are thus also shifted downfield. They appear as a triplet due to coupling with the C3 protons.

-

The protons at C3 (δ 1.95) are purely aliphatic and appear furthest upfield. They are coupled to both the C2 and C4 protons, resulting in a complex multiplet.

-

-

N-H Proton (δ 3.90): The amine proton signal is typically broad due to quadrupole broadening and chemical exchange. Its chemical shift is variable and can be confirmed by adding a drop of D₂O to the NMR tube, which results in the disappearance of the signal due to proton-deuterium exchange.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., sp³, sp², attached to electronegative atoms).

-

Sample and Instrument: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: A proton-decoupled ¹³C experiment is standard. This technique irradiates all protons, causing their spin states to rapidly change, which collapses all C-H coupling and results in a spectrum of sharp singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope (~1.1%).

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C7 | 130.5 |

| C8a | 144.0 |

| C4a | 122.0 |

| C5 | 128.0 |

| C6 | 116.0 |

| C8 | 115.0 |

| C4 | 28.5 |

| C2 | 42.0 |

| C3 | 22.5 |

-

Aromatic Carbons (δ 115-145 ppm): Six distinct signals are expected for the six aromatic carbons, as they are all in unique chemical environments.

-

C8a (δ 144.0) and C7 (δ 130.5) are the most downfield. C8a is deshielded by the adjacent nitrogen, and C7 is directly attached to the electronegative chlorine atom.

-

The remaining aromatic carbons (C4a, C5, C6, C8 ) resonate in the expected aromatic region. The specific assignments are based on substituent effects predictable from related structures.[1]

-

-

Aliphatic Carbons (δ 22-42 ppm):

-

C2 (δ 42.0) is the most downfield aliphatic carbon due to its direct attachment to the nitrogen atom.

-

C4 (δ 28.5) is the next most downfield, being in a benzylic position.

-

C3 (δ 22.5) is the most upfield signal, consistent with a simple saturated methylene carbon.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of the bonds and functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of solid or liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

IR Spectral Data Table

Based on characteristic frequencies for the parent compound 1,2,3,4-tetrahydroquinoline and related structures, the following absorptions are expected.[2][3]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3350 | N-H Stretch | Medium |

| ~3050 | Aromatic C-H Stretch | Medium |

| 2925, 2850 | Aliphatic C-H Stretch | Strong |

| ~1600, 1500 | Aromatic C=C Ring Stretch | Strong |

| ~1320 | C-N Stretch | Medium |

| ~810 | C-H Out-of-plane bend | Strong |

| ~750 | C-Cl Stretch | Medium |

Detailed Interpretation of Key Absorptions

-

N-H Stretch (~3350 cm⁻¹): A medium-intensity, relatively sharp peak in this region is characteristic of a secondary amine N-H bond.

-

C-H Stretches (2850-3050 cm⁻¹): The strong peaks just below 3000 cm⁻¹ are due to the sp³ C-H bonds of the methylene groups. The weaker peak just above 3000 cm⁻¹ is characteristic of the sp² C-H bonds on the aromatic ring.

-

Aromatic C=C Stretches (~1600, 1500 cm⁻¹): These strong absorptions are diagnostic for the presence of an aromatic ring.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations. The C-N stretch is expected around 1320 cm⁻¹. A strong C-H out-of-plane bending mode around 810 cm⁻¹ is indicative of the substitution pattern on the aromatic ring. The C-Cl stretch typically appears as a medium to strong band in the 800-700 cm⁻¹ range.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry bombards a molecule with energy, causing it to ionize and fragment. By separating these ions based on their mass-to-charge ratio (m/z), the technique provides the molecular weight and structural information from the fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or gas chromatography (GC) inlet.

-

Ionization: In the source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•⁺).

-

Fragmentation: The high energy of the molecular ion causes it to be unstable, and it undergoes fragmentation into smaller, more stable ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them by their m/z ratio, and a detector records their relative abundance.

Mass Spectral Data

The molecular formula C₉H₁₀ClN gives a monoisotopic mass of 167.05 Da.[4]

| m/z Value | Proposed Identity | Significance |

| 169 | [M+2]•⁺ | Isotope peak for ³⁷Cl, confirms presence of one Cl atom |

| 167 | [M]•⁺ | Molecular Ion |

| 166 | [M-H]⁺ | Loss of a hydrogen radical |

| 138 | [M - C₂H₅]⁺ or [M - CH₂=CH₂ - H]⁺ | Loss of ethyl radical or ethylene via retro-Diels-Alder |

| 132 | [M-Cl]⁺ | Loss of chlorine radical |

Interpretation and Fragmentation Pathway

The mass spectrum provides several key pieces of evidence:

-

Molecular Ion Peak: The presence of a peak at m/z 167 corresponds to the molecular weight of the compound.

-

Isotope Pattern: Crucially, a peak at m/z 169 with an intensity approximately one-third that of the m/z 167 peak is the definitive signature of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

-

Key Fragments: The peak at m/z 132 shows the loss of the chlorine atom, a common fragmentation. The peak at m/z 138 is likely due to a retro-Diels-Alder type fragmentation of the saturated ring, a characteristic pathway for tetrahydroquinolines that results in the loss of ethylene (28 Da), followed by the loss of a hydrogen atom.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic analysis lies in the synthesis of data from multiple techniques. Each piece of information corroborates the others, leading to an unambiguous structural assignment.

Caption: Workflow for integrated spectroscopic structure elucidation.

-

Mass Spectrometry establishes the molecular weight (167 amu) and the presence of one chlorine atom, suggesting the molecular formula C₉H₁₀ClN.

-

IR Spectroscopy confirms the presence of key functional groups: a secondary amine (N-H), an aromatic ring (C=C), aliphatic chains (C-H), and a chloro-substituent (C-Cl).

-

NMR Spectroscopy provides the final, detailed picture. The ¹³C NMR shows 9 unique carbons, matching the proposed formula. The ¹H NMR shows the exact number and connectivity of protons, confirming the 1,2,3,4-tetrahydroquinoline skeleton and the substitution pattern on the aromatic ring.

Together, these data points leave no ambiguity and provide a robust, validated structural assignment for this compound.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. It is classified as a combustible liquid that is toxic if swallowed and may cause cancer.

-

Prevention: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling.[5]

-

Handling: Work in a well-ventilated area or under a chemical fume hood.[5] Keep away from heat, open flames, and other ignition sources.

-

Storage: Store in a well-ventilated, locked-up place with containers tightly closed.[5]

Always consult the full Safety Data Sheet (SDS) before use.

References

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET - this compound. Link

-

Fisher Scientific. (2021). SAFETY DATA SHEET - 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, 97%. (Note: While for a related compound, it provides relevant general handling advice for this chemical class). Link

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Link

-

Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Link

-

NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Link

-

ChemicalBook. (n.d.). 1,2,3,4-Tetrahydroquinoline(635-46-1) IR Spectrum. Link

Sources

7-Chloro-1,2,3,4-tetrahydroquinoline synthesis from 7-chloroquinoline.

An In-depth Technical Guide to the Synthesis of 7-Chloro-1,2,3,4-tetrahydroquinoline from 7-chloroquinoline

Abstract

This technical guide provides a comprehensive examination of the synthetic conversion of 7-chloroquinoline to this compound, a critical scaffold in medicinal chemistry. The document is structured to provide researchers, chemists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for this transformation. We will delve into the comparative analysis of various synthetic strategies, with a primary focus on catalytic transfer hydrogenation using Hantzsch ester—a method distinguished by its high chemoselectivity, operational simplicity, and excellent yields. The guide includes a detailed, step-by-step experimental protocol, mechanistic insights, and robust data presentation to ensure reproducibility and a thorough understanding of the process.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged structure" in the landscape of pharmaceutical development.[1] Its rigid, three-dimensional framework is a common feature in a multitude of natural products and biologically active compounds, including potent antibacterial and cholesterol-lowering agents.[2] The strategic placement of a chlorine atom at the 7-position further enhances the synthetic value of this scaffold. The parent compound, 7-chloroquinoline, is a fundamental building block for iconic drugs such as the antimalarial chloroquine, highlighting the importance of this substitution pattern in modulating pharmacological activity.[3]

The selective reduction of the pyridine ring of 7-chloroquinoline to yield this compound presents a distinct chemical challenge: how to saturate the N-heterocyclic portion without compromising the chemically sensitive C-Cl bond on the carbocyclic ring. This guide addresses this challenge by providing an in-depth analysis of modern, efficient, and selective synthetic routes.

Strategic Approaches to the Selective Reduction of 7-Chloroquinoline

The hydrogenation of the quinoline system can be achieved through several distinct pathways. The choice of method is dictated by the need to preserve the chloro-substituent, which is susceptible to hydrogenolysis (dehalogenation) under harsh reductive conditions.

-

Direct Catalytic Hydrogenation: This classical approach involves the use of molecular hydrogen (H₂) gas, typically at elevated pressures, in the presence of heterogeneous metal catalysts such as Palladium (Pd/C), Platinum (Pt/C), or Ruthenium (Ru/C).[1] While effective for many quinoline systems, this method carries a significant risk of dehalogenation, leading to undesired byproducts and reduced yields of the target molecule. Achieving high chemoselectivity often requires careful optimization of the catalyst, solvent, and reaction conditions.

-

Catalytic Transfer Hydrogenation (CTH): A safer and often more selective alternative to high-pressure hydrogenation, CTH utilizes a donor molecule to provide hydrogen in situ.[2][4] Common hydrogen donors include isopropanol, formic acid, and dihydropyridines. This technique generally requires milder conditions, thereby minimizing side reactions like dehalogenation. Among the various CTH systems, the use of Hantzsch esters has emerged as a particularly powerful and versatile tool for the reduction of N-heterocycles.[5]

-

Metal-Free and Lewis Acid-Catalyzed Reductions: Recent advancements have focused on metal-free reduction systems, primarily employing Hantzsch ester in combination with a Brønsted or Lewis acid catalyst.[6][7] The acid activates the quinoline substrate towards reduction, allowing the reaction to proceed efficiently under exceptionally mild conditions. This approach offers superb chemoselectivity, making it the method of choice for substrates bearing sensitive functional groups.

Given its superior performance in terms of yield, selectivity, and operational safety, this guide will focus on the Hantzsch ester-mediated transfer hydrogenation.